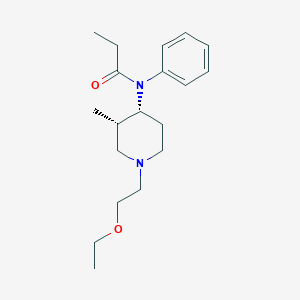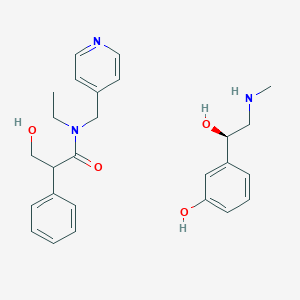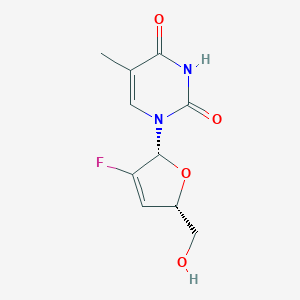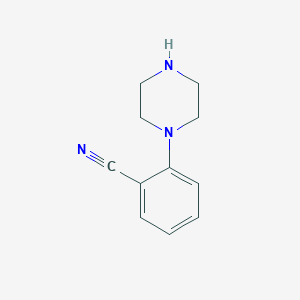![molecular formula C18H22FN3O3 B054709 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 121998-13-8](/img/structure/B54709.png)
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and suppress the replication of viruses. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One direction is to study the compound's potential as an antibacterial and antifungal agent. Another direction is to investigate its use in combination therapy for cancer treatment. Additionally, further studies are needed to determine the mechanism of action and the safety and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-naphthyridine-3-carboxylic acid ethyl ester with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
CAS-Nummer |
121998-13-8 |
|---|---|
Produktname |
1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester |
Molekularformel |
C18H22FN3O3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)15(23)12-10-14(19)17(20-16(12)21)22-8-6-5-7-9-22/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
MWNHHJCXCXNVKK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC |
Synonyme |
1-ETHYL-6-FLUORO-4-OXO-7-PIPERIDIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)


